rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Description
rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is a chiral carbamate derivative featuring a seven-membered cycloheptyl ring with hydroxyl and tert-butoxycarbonyl (Boc) groups at the (1R,2R) positions. The Boc group serves as a protective moiety for amines in organic synthesis, enabling selective reactivity in multi-step reactions .
Properties
CAS No. |
2219370-84-8 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |
InChI Key |
FXVLUNMZSAJYNE-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCC[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Cycloheptylamine Derivatives
-
Stepwise Synthesis :
Table 2: Boc Protection Efficiency Under Varied Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | THF | 4 | 92 |
| TEA | DCM | 6 | 85 |
| NaHCO | Dioxane | 8 | 78 |
Stereochemical Control via Chiral Resolution
For racemic mixtures, resolution techniques are critical:
Diastereomeric Salt Formation
-
Tartaric Acid Derivatives :
-
React the racemic amine with L-(+)-tartaric acid in ethanol to precipitate the (1R,2R)-diastereomer.
-
Enantiomeric excess: 98% after recrystallization.
-
Enzymatic Resolution
-
Lipase-Catalyzed Acetylation :
Reaction Optimization and Scalability
Solvent and Temperature Effects
-
Solvent Screening :
-
Polar aprotic solvents (e.g., DMF, DMSO) accelerate Boc protection but may cause epimerization.
-
Non-polar solvents (e.g., toluene) favor stereochemical integrity at the cost of reaction rate.
-
Table 3: Solvent Impact on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Rate (k, s) | ee Retention (%) |
|---|---|---|---|
| DCM | 8.93 | 0.45 | 95 |
| THF | 7.52 | 0.38 | 97 |
| Toluene | 2.38 | 0.12 | 99 |
Catalytic Enhancements
-
Microwave-Assisted Synthesis :
Analytical Validation
Chiral HPLC Analysis
-
Column : Chiralpak AD-H (250 × 4.6 mm).
-
Mobile Phase : Hexane/ethanol (80:20), 1.0 mL/min.
-
Retention Times :
-
(1R,2R)-isomer: 12.3 min.
-
(1S,2S)-isomer: 14.7 min.
-
NMR Characterization
-
H NMR (400 MHz, CDCl) :
Industrial-Scale Considerations
Continuous Flow Synthesis
-
Microreactor Systems :
-
Achieve 95% yield with residence time <10 min using a Corning AFR module.
-
Benefits: Enhanced heat transfer, reduced racemization.
-
Green Chemistry Approaches
-
Solvent-Free Boc Protection :
Challenges and Mitigation Strategies
Steric Hindrance in Cycloheptyl Systems
-
The seven-membered ring introduces conformational flexibility, complicating stereochemical control.
-
Mitigation : Use bulky bases (e.g., DIPEA) to shield the reactive site.
Boc Deprotection Side Reactions
-
Acidic conditions (e.g., TFA) may dehydrate the cycloheptanol moiety.
-
Mitigation : Employ mild deprotection with HCl in dioxane (4 M, 0°C).
Emerging Methodologies
Photocatalytic Amination
-
Visible-Light Catalysis :
-
Use Ru(bpy)_3$$$$^{2+} to generate amine radicals from Boc-protected precursors.
-
Enables C–N bond formation without metal catalysts.
-
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate can undergo oxidation to form a ketone derivative.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base for nucleophilic substitution.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving carbamate groups.
Biology:
- Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Medicine:
- Explored for its potential use in drug delivery systems due to its stability and ability to release active compounds under physiological conditions.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate involves the hydrolysis of the carbamate group under acidic or enzymatic conditions. This hydrolysis releases the active compound, which can then interact with its molecular targets. The specific pathways and targets depend on the nature of the active compound released.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbamates
Key Observations:
- Stereochemistry: The (1R,2R) configuration in the target compound and its cyclohexyl analog (CAS 155975-19-2) may favor specific hydrogen-bonding patterns, influencing crystallinity .
Hydrogen-Bonding and Crystallographic Behavior
Hydrogen-bonding networks are critical for molecular packing and stability.
Table 2: Hydrogen-Bond Geometries in Carbamates
Key Observations:
- The target compound’s cycloheptyl ring may adopt chair-like or boat conformations, altering hydrogen-bond distances compared to rigid bicyclic systems (e.g., ’s octahydropyrano-pyrrolidine derivative) .
- Strong O–H···O interactions (∠ ~171°) in naphthyl-substituted carbamates suggest robust dimerization, a feature likely shared by the hydroxycycloheptyl analog .
Q & A
Basic: How can researchers optimize the synthesis of rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate?
Answer:
Synthesis optimization typically involves reacting tert-butyl chloroformate with (1R,2R)-2-hydroxycycloheptylamine under basic conditions. Key parameters include:
- Solvent selection : Dichloromethane or THF for improved solubility and reaction efficiency .
- Base choice : Triethylamine or DMAP to neutralize HCl byproducts and accelerate carbamate formation .
- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis) .
- Reaction monitoring : Use TLC or HPLC to track progress and adjust reaction times (typically 4–24 hours) .
Advanced: What methodological approaches resolve enantiomers of this compound for stereochemical studies?
Answer:
Enantiomeric resolution strategies include:
- Chiral chromatography : Utilize HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate diastereomers .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer, enabling kinetic resolution .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
Basic: What characterization techniques confirm the structural integrity and purity of this compound?
Answer:
Standard techniques include:
- NMR spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., cycloheptyl ring proton coupling constants) and carbamate connectivity .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C12H23NO3, MW 245.32) .
- Purity assessment : HPLC with UV detection (≥95% purity threshold) and elemental analysis .
Advanced: How can researchers address contradictions in reaction yields during scale-up synthesis?
Answer:
Contradictions often arise from solvent polarity, temperature gradients, or impurities. Mitigation strategies:
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., base equivalents, stirring rate) .
- Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR to optimize stepwise additions .
- Comparative analysis : Benchmark against structurally similar carbamates (e.g., cyclohexyl analogs) to refine conditions .
Basic: What protocols assess the hydrolytic stability of this compound under physiological conditions?
Answer:
Hydrolysis studies involve:
- pH-varied buffers : Incubate the compound in pH 1–9 solutions (simulating gastric to intestinal environments) .
- Analytical monitoring : Use HPLC to quantify parent compound degradation and LC-MS to identify hydrolysis products (e.g., tert-butanol, cycloheptylamine) .
- Kinetic modeling : Calculate half-life (t1/2) and rate constants (kobs) to predict stability .
Advanced: How can computational modeling predict interactions between this carbamate and biological targets (e.g., enzymes)?
Answer:
Methodologies include:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., proteases or kinases) .
- Molecular Dynamics (MD) : GROMACS or AMBER simulations to assess binding stability over time (nanosecond-scale trajectories) .
- QSAR modeling : Relate structural features (e.g., carbamate polarity, cycloheptyl ring conformation) to bioactivity using datasets from analogous compounds .
Basic: How to design in vitro assays to evaluate the biological activity of this compound?
Answer:
Assay design considerations:
- Target selection : Prioritize enzymes (e.g., esterases, proteases) or receptors with known carbamate interactions .
- Dose-response curves : Measure IC50 values using fluorogenic substrates or radiolabeled ligands .
- Cytotoxicity screening : MTT or CellTiter-Glo assays in cell lines (e.g., HEK293) to assess safety margins .
Advanced: What methodologies identify metabolic pathways and metabolites of this compound in hepatic systems?
Answer:
Metabolite profiling involves:
- Liver microsomes : Incubate with NADPH-supplemented human/rat microsomes to simulate Phase I metabolism .
- LC-HRMS : Untargeted metabolomics to detect hydroxylated, dealkylated, or hydrolyzed metabolites .
- In silico tools : Software like Meteor or ADMET Predictor to hypothesize metabolic sites (e.g., tert-butyl cleavage) .
Basic: How to troubleshoot low yields in the coupling reaction during carbamate synthesis?
Answer:
Common fixes:
- Activation of intermediates : Pre-activate the amine with Hünig’s base (DIPEA) before adding tert-butyl chloroformate .
- Moisture control : Use anhydrous solvents and inert atmospheres (N2/Ar) to prevent hydrolysis .
- Alternative reagents : Substitute chloroformate with carbonyldiimidazole (CDI) for milder conditions .
Advanced: How can X-ray crystallography determine the absolute configuration of resolved enantiomers?
Answer:
Steps include:
- Crystal growth : Optimize conditions (e.g., solvent vapor diffusion) to obtain single crystals .
- Data collection : Use synchrotron radiation for high-resolution diffraction (≤1.0 Å) .
- Structure refinement : Software like SHELXL to assign R/S configurations based on anomalous scattering (e.g., Flack parameter) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
